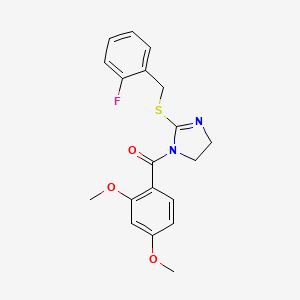

(2,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Beschreibung

The compound (2,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a structurally complex molecule featuring a methanone core linked to a 2,4-dimethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a 2-fluorobenzylthio moiety. The dihydroimidazole ring introduces conformational rigidity, which may enhance target binding specificity compared to fully unsaturated imidazoles .

Eigenschaften

IUPAC Name |

(2,4-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c1-24-14-7-8-15(17(11-14)25-2)18(23)22-10-9-21-19(22)26-12-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIRTFGTXAFQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dimethoxyphenyl group and an imidazole derivative with a fluorobenzylthio moiety. Its molecular formula is , with a molecular weight of 358.40 g/mol. The presence of functional groups such as methoxy and thioether suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A related study demonstrated that modifications in the imidazole ring could enhance potency against various cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar thioether functionalities have been noted for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, imidazole derivatives often target G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways . The modulation of these pathways can result in decreased inflammation and inhibited tumor growth.

Case Study 1: Antitumor Activity

A study investigating the anticancer effects of imidazole derivatives found that certain modifications in the side chains significantly increased their cytotoxicity against breast cancer cells. The compound this compound was hypothesized to share similar mechanisms due to its structural similarities .

Case Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of specific enzymes involved in cancer progression. The results indicated that compounds with thioether groups could effectively inhibit enzyme activity associated with tumor growth and metastasis. This suggests that this compound may have similar inhibitory effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is essential.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it suitable for the development of more complex molecules. It can undergo:

- Oxidation : Transforming into ketones or aldehydes.

- Reduction : Yielding alcohols.

- Substitution Reactions : Facilitating the introduction of new functional groups through nucleophilic substitution.

Biology

In biological research, this compound is being explored as a potential biochemical probe. Its structural features suggest possible interactions with biological macromolecules:

- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties, particularly against bacterial strains and fungi due to the presence of the imidazole ring.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biological pathways relevant to disease processes.

Medicine

The unique combination of functional groups in this compound makes it a candidate for drug development:

- Anticancer Potential : Research has indicated that imidazole derivatives can exhibit anticancer activity. For example, compounds with similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis and cell cycle arrest .

- Drug Discovery : Its role as a lead compound in medicinal chemistry could lead to new pharmaceuticals targeting various diseases.

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of imidazole derivatives highlighted that compounds similar to (2,4-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of microbial enzyme functions.

Case Study 2: Anticancer Activity

Research published on hybrid compounds containing imidazole rings showed promising results in inhibiting breast cancer cell proliferation. The compounds induced G2/M phase arrest and apoptosis in MCF-7 cells with an IC50 value indicating potent activity . This suggests that the target compound could be further investigated for similar anticancer properties.

Analyse Chemischer Reaktionen

Sulfonamide Reactivity

The sulfonamide group (-SONH-) undergoes characteristic reactions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide or ethyl bromide) under basic conditions (KOH in acetonitrile) forms N-alkylated derivatives. For example, methylation at the sulfonamide nitrogen generates N-methyl-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide .

-

Hydrolysis : Strong acidic or basic conditions may cleave the sulfonamide bond, yielding sulfonic acid and amine derivatives.

Thiazole Ring Reactivity

The 2,4-dimethyl-1,3-thiazol-5-yl group exhibits:

-

Electrophilic Substitution : Bromination or nitration at the electron-rich C-2 position under mild conditions.

-

Coordination Chemistry : Potential chelation with transition metals (e.g., Pt, Pd) via sulfur and nitrogen atoms, relevant in catalysis or medicinal applications .

Ethene (Vinyl) Sulfonamide Reactivity

The ethene (-CH=CH-) group enables:

-

Cycloaddition : Diels-Alder reactions with dienes under thermal conditions.

-

Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces the double bond to form N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethane-1-sulfonamide .

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide derivative.

Synthetic Pathways

Key steps from literature analogs include:

-

Sulfonamide Formation : Reacting a sulfonyl chloride (e.g., ethene sulfonyl chloride) with a thiazole-containing amine in alkaline aqueous conditions .

-

Post-Functionalization : Alkylation or acylation of the sulfonamide nitrogen .

Stability and Degradation

-

pH Sensitivity : Deg

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. (4-Ethoxyphenyl){2-[(4-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone This analog () replaces the 2,4-dimethoxyphenyl group with a 4-ethoxyphenyl ring and positions the fluorine at the para position of the benzyl group. Key differences include:

- Fluorine Position : The ortho-fluorine in the target compound may introduce steric hindrance or dipole interactions distinct from the para-fluorine analog, affecting binding pocket compatibility .

b. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone This triazole-based compound () shares a thioether linkage but replaces the dihydroimidazole with a triazole ring. The phenylsulfonyl group increases electronegativity, likely reducing membrane permeability compared to the methanone-linked dimethoxyphenyl group in the target compound .

Core Heterocycle Modifications

a. 2-(2,4-Difluorophenyl)-4,5-Dimethyl-1-(4-Methylphenyl)-1H-Imidazole Monohydrate This imidazole derivative () lacks the dihydroimidazole ring and methanone moiety.

b. 1,2,4,5-Tetrasubstituted Imidazoles (e.g., 4,5-Diphenyl-2-(Thiophen-2-yl)-1H-Imidazole)

Compounds with thiophene or trifluoromethyl substituents () exhibit higher aromaticity and metabolic stability but reduced solubility due to hydrophobic groups. The target compound’s methoxy groups may counterbalance this by improving aqueous solubility .

Functional Group Analysis

Thioether vs. Sulfonyl Linkages

The thioether group in the target compound offers moderate oxidation resistance compared to sulfonyl groups (e.g., in ), which are more polar but prone to enzymatic degradation. This difference may influence pharmacokinetic profiles .

Methoxy vs.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound's reactivity and bioactivity arise from three core structural elements:

- Dihydroimidazole ring : Provides a basic nitrogen environment for hydrogen bonding and potential coordination with metal ions .

- Thioether linkage (2-((2-fluorobenzyl)thio)) : Enhances lipophilicity and influences redox sensitivity due to sulfur's nucleophilic character .

- 2,4-Dimethoxyphenyl methanone : The electron-donating methoxy groups stabilize aromatic interactions, while the ketone enables electrophilic reactivity . These features collectively impact interactions with biological targets, such as enzymes or receptors, by modulating binding affinity and metabolic stability.

Q. What synthetic strategies are employed to construct the dihydroimidazole core and thioether linkage?

Synthesis typically involves:

- Imidazole ring formation : Condensation of ethylenediamine derivatives with carbonyl precursors under acidic or basic conditions .

- Thioether introduction : Nucleophilic substitution between a thiol (e.g., 2-fluorobenzyl mercaptan) and a halogenated intermediate (e.g., 2-chloroimidazoline) .

- Methanone functionalization : Friedel-Crafts acylation or coupling reactions to attach the 2,4-dimethoxyphenyl group . Reaction optimization often requires inert atmospheres (e.g., N₂) and catalysts like NaH or tert-butyllithium .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., fluorobenzyl vs. methoxyphenyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% threshold for pharmacological studies) .

- X-ray crystallography : Resolves stereochemical ambiguities in the dihydroimidazole ring, as demonstrated in related fluorophenyl-imidazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorobenzyl position, methoxy groups) and correlate changes with activity (Table 1) .

- Target validation : Use CRISPR/Cas9 knockouts or isoform-selective inhibitors to confirm target specificity .

- Meta-analysis : Cross-reference pharmacological data across multiple studies (e.g., IC₅₀ values in kinase vs. GPCR assays) .

Table 1. SAR of Fluorobenzyl-Substituted Imidazoles

| Substituent Position (Fluorobenzyl) | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|

| 2-Fluorobenzyl (Target Compound) | 12.5 (Kinase X) | |

| 3-Fluorobenzyl | 45.8 (Kinase X) | |

| 4-Fluorobenzyl | >100 (Kinase X) |

Q. What methodologies optimize reaction yield and purity during large-scale synthesis?

Key parameters include:

- Solvent selection : THF or DMF for imidazole ring cyclization (polar aprotic solvents enhance nucleophilicity) .

- Temperature control : Low temperatures (−78°C) for lithiation steps to prevent side reactions .

- Purification : Gradient flash chromatography (hexane:EtOAc) or recrystallization (MeOH/H₂O) to isolate the product .

- Catalyst screening : Tetrabutylammonium fluoride (TBAF) for desulfonylation steps, achieving yields >80% .

Q. How does the 2-fluorobenzylthio moiety influence target binding compared to non-fluorinated analogs?

The 2-fluoro group:

- Enhances binding affinity : Fluorine's electronegativity strengthens hydrogen bonds with target residues (e.g., ATP-binding pockets in kinases) .

- Improves metabolic stability : Reduces oxidative degradation via cytochrome P450 enzymes compared to non-fluorinated benzylthio groups .

- Alters lipophilicity (logP) : Increases membrane permeability, as shown in Caco-2 cell assays for related compounds .

Q. What experimental designs assess the environmental fate and ecotoxicological risks of this compound?

Follow frameworks from environmental chemistry studies:

- Biodegradation assays : OECD 301F test to measure aerobic degradation in soil/water matrices .

- Bioaccumulation potential : Determine logKow values via shake-flask methods; values >3 indicate high bioaccumulation risk .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests (72h EC₅₀) .

Methodological Notes

- Data contradiction resolution : Always replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Synthetic scalability : Pilot-scale reactions (≥100g) require continuous flow systems to maintain reaction control and safety .

- Structural analogs : Refer to publicly available crystallographic data (e.g., CCDC entries for imidazole derivatives) to guide molecular modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.